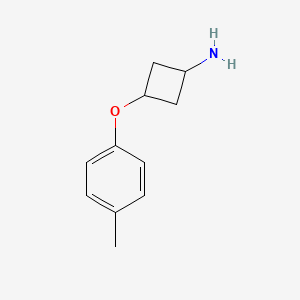

3-(p-Tolyloxy)cyclobutanamine

Description

Structure

3D Structure

Properties

CAS No. |

1631027-10-5 |

|---|---|

Molecular Formula |

C11H15NO |

Molecular Weight |

177.24 g/mol |

IUPAC Name |

3-(4-methylphenoxy)cyclobutan-1-amine |

InChI |

InChI=1S/C11H15NO/c1-8-2-4-10(5-3-8)13-11-6-9(12)7-11/h2-5,9,11H,6-7,12H2,1H3 |

InChI Key |

YMNVFTIVKLYQAI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)OC2CC(C2)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 P Tolyloxy Cyclobutanamine and Analogs

Strategic Retrosynthetic Approaches to the 3-(p-Tolyloxy)cyclobutanamine Framework

Retrosynthetic analysis of this compound reveals several key disconnections that guide the design of synthetic routes. A primary disconnection can be made at the C-O and C-N bonds, suggesting a convergent approach where the cyclobutane (B1203170) core is first constructed and then functionalized. This strategy often involves the synthesis of a suitable bifunctional cyclobutane precursor. researchgate.net

Another powerful retrosynthetic strategy involves ring expansion of a corresponding cyclopropane (B1198618) derivative. mdpi.combeilstein-journals.org This approach leverages the strain release from the three-membered ring to drive the formation of the cyclobutane. For instance, a 1-alkynylcyclopropane can be a precursor to a cyclobutanamine through a gold-catalyzed ring expansion and intermolecular trapping with a sulfonamide. beilstein-journals.orgacs.org

[2+2] cycloaddition reactions are a cornerstone in cyclobutane synthesis and offer a direct retrosynthetic pathway. nih.govorganic-chemistry.org The heterodimerization of two different olefins, one providing the carbon backbone and the other the necessary functional handles, is a potential, though often challenging, route. nih.gov Visible-light-mediated organophotocatalytic [2+2] cycloadditions have emerged as a powerful tool for constructing cyclobutane rings, including those with electron-deficient aryl substituents. nih.gov

Direct Chemical Synthesis Routes to this compound

The direct synthesis of this compound can be achieved through various multi-step sequences, often starting from commercially available cyclobutane derivatives or by constructing the ring as part of the synthesis.

Elucidation of Reaction Mechanisms and Catalysis for Key Steps

The formation of the cyclobutane ring and the introduction of the amine and aryloxy substituents often rely on transition metal catalysis and carefully controlled reaction mechanisms.

Gold-Catalyzed Ring Expansion: A notable method for synthesizing cyclobutanamines involves the gold(I)-catalyzed ring expansion of nonactivated alkynylcyclopropanes. acs.org In this reaction, the gold catalyst activates the alkyne, facilitating a ring expansion to form a gold-stabilized allylic cyclobutyl carbocation. mdpi.com This intermediate is then trapped by a nucleophile, such as a sulfonamide, to yield the corresponding cyclobutanamine derivative. mdpi.comacs.org DFT studies have been employed to understand the intricacies of this transformation. acs.org

Rhodium-Catalyzed Reactions: Rhodium catalysts are instrumental in various cyclobutane syntheses. For example, Rh(III)-catalyzed reactions between 2-aryl quinazolinones and alkylidenecyclopropanes can produce highly substituted cyclobutanes through a concerted N-C bond formation and C-C bond cleavage. acs.orgnih.gov The combination of a Rh(III) catalyst and a solvent like hexafluoroisopropanol (HFIP) is crucial for this transformation. acs.orgnih.gov Additionally, Rh(I)-catalyzed conjugate additions of aryl boronic acids to cyclobutenoates provide a diastereoselective method for introducing substituents. nih.gov

Photoredox Catalysis: Visible-light photoredox catalysis has enabled novel [4+2] annulation reactions of cyclobutylanilines with alkynes. nih.gov This method involves the single-electron oxidation of the cyclobutylaniline to a radical cation, which then undergoes ring-opening and subsequent annulation. nih.gov While this example leads to cyclohexenes, it highlights the potential of photoredox catalysis in activating and transforming cyclobutane systems.

Precursor Design and Optimization in Multi-Step Synthesis

The efficiency of a multi-step synthesis heavily relies on the design of precursors and the optimization of each reaction step. The development of automated, multi-step continuous flow processes has shown promise in optimizing pharmaceutical syntheses, reducing waste and improving efficiency. whiterose.ac.uksyrris.jp Such systems can be used to rapidly screen conditions and identify optimal parameters for each step in a synthetic sequence. beilstein-journals.orgchemrxiv.org

For the synthesis of this compound, a common precursor strategy involves the preparation of a 3-substituted cyclobutanone (B123998). This ketone can then be converted to the amine via reductive amination. The synthesis of such precursors can be achieved through various methods, including the [2+2] cycloaddition of a keteniminium salt with an alkene. researchgate.net The resulting cyclobutaniminium salt can be isomerized and then hydrolyzed to the cyclobutanone. researchgate.net

The choice of protecting groups for the amine and any other functional groups is also a critical aspect of precursor design. For example, N-substituted cyclobutylamine (B51885) derivatives can be used to direct C-H hydroxylation reactions catalyzed by engineered P450 enzymes, allowing for the selective introduction of hydroxyl groups. nih.gov

Stereoselective Synthesis of Cyclobutanamine Derivatives

The biological activity of cyclobutanamine derivatives is often dependent on their stereochemistry. Therefore, the development of stereoselective synthetic methods is of paramount importance.

Diastereoselective Control in Cyclobutane Ring Formation

Achieving diastereoselectivity in the synthesis of polysubstituted cyclobutanes is a significant challenge. Several strategies have been developed to control the relative stereochemistry of substituents on the cyclobutane ring.

[2+2] Cycloadditions: Photochemical and transition-metal-catalyzed [2+2] cycloadditions are well-established methods for synthesizing cyclobutane rings, and the diastereoselectivity can often be controlled by the choice of catalyst and reaction conditions. acs.org Visible-light photocatalysis using ruthenium(II) complexes can promote the [2+2] heterodimerization of acyclic enones with excellent diastereoselectivity. organic-chemistry.org

Ring Expansions: A general strategy for the diastereo- and enantioselective synthesis of cyclobutanes with four different substituents involves a sequence of a Rh(II)-catalyzed cyclopropanation, a Ag(I)-catalyzed regioselective and stereospecific ring expansion, and a Rh(I)-catalyzed addition reaction. nih.gov

Michael Additions: The diastereoselective synthesis of N-heterocycle-substituted cyclobutanes can be achieved via a Michael addition of N-nucleophiles onto cyclobutenes. researchgate.net This method allows for the efficient formation of various heterocyclic aminocyclobutane esters and amides. researchgate.net

| Method | Catalyst/Reagent | Key Feature | Diastereoselectivity |

| Rh-Catalyzed C-C Cleavage | Rh(III) / HFIP | Forms highly substituted cyclobutanes | High |

| [2+2] Cycloaddition | Ru(II) photocatalyst | Heterodimerization of enones | Excellent |

| Sequential Catalysis | Rh(II), Ag(I), Rh(I) | Forms tetrasubstituted cyclobutanes | High |

| Michael Addition | DBU | N-heterocycle incorporation | >95:5 dr |

Enantioselective Methodologies for Chiral Cyclobutanamines

The synthesis of enantiomerically pure cyclobutanamines is a key objective for their application in pharmaceuticals. rsc.org

Asymmetric Catalysis: Asymmetric catalysis, using chiral catalysts, is a powerful approach for enantioselective synthesis. This can involve the use of chiral transition-metal complexes or organocatalysts. nih.gov For instance, chiral rhodium catalysts have been used in the enantioselective arylation of cyclobutanes. smolecule.com Gold complexes with chiral phosphoramidite (B1245037) ligands have demonstrated good enantioselectivity in [2+2] cycloadditions between styrenes and allenylsulfonamides. mdpi.com

Organocatalysis: Organocatalysis provides a complementary approach to metal-catalyzed reactions. bohrium.com Chiral Brønsted acids, such as N-triflyl phosphoramides, can catalyze the isomerization of bicyclo[1.1.0]butanes to chiral cyclobutenes with high enantiocontrol. nih.gov Organocatalytic desymmetrization of prochiral 3-substituted cyclobutanones through Michael addition to nitroalkenes can produce enantiomerically enriched cyclobutanones with three contiguous stereogenic centers. researchgate.net

Biocatalysis: Engineered enzymes, such as P450 monooxygenases, offer a highly selective method for the enantioselective functionalization of C-H bonds. nih.govresearchgate.net Panels of engineered P450BM3 enzymes have been used for the selective C-H hydroxylation of cyclobutylamine derivatives at unactivated positions with high regio- and stereoselectivity. nih.gov This approach can provide access to valuable chiral bifunctional intermediates. nih.gov

| Methodology | Catalyst/Reagent | Substrate Type | Key Outcome |

| Asymmetric Gold Catalysis | Gold(I) / Chiral Phosphoramidite | Styrenes and Allenylsulfonamides | Enantioselective [2+2] cycloaddition |

| Organocatalytic Isomerization | Chiral Brønsted Acid | Bicyclo[1.1.0]butanes | Highly enantiopure cyclobutenes |

| Organocatalytic Desymmetrization | Thiourea-amino acid catalyst | 3-Substituted Cyclobutanones | Enantioenriched 2-alkyl-3-aryl(alkyl) cyclobutanones |

| Biocatalytic Hydroxylation | Engineered P450 Enzymes | N-substituted Cyclobutylamines | Enantioselective C-H hydroxylation |

Control of Stereochemical Configuration at Cyclobutane Ring Junctions

The spatial arrangement of substituents on a cyclobutane ring profoundly influences its biological activity and physical properties. Achieving control over the stereochemical configuration is, therefore, a paramount goal in the synthesis of molecules like this compound, which has stereocenters that can lead to cis/trans isomers.

Methodologies to control stereochemistry in cyclobutane synthesis can be broadly categorized into diastereoselective and enantioselective strategies. Diastereoselective approaches aim to control the relative stereochemistry of multiple stereocenters. For instance, the cycloaddition of bicyclo[1.1.0]butanes (BCBs) with reagents like triazolinediones can produce cyclobutane derivatives with cis-1,3-heteroatom substitutions after further transformations. ox.ac.uk Another powerful method is the Michael addition onto pre-existing cyclobutenes, which allows for the diastereoselective introduction of N-heterocycles. nih.govrsc.org Rhodium-catalyzed reactions, such as the C-C bond cleavage of alkylidenecyclopropanes, have also been shown to produce highly substituted cyclobutanes with excellent diastereoselectivity. acs.orgresearchgate.net

Enantioselective synthesis, which controls the absolute stereochemistry to produce a single enantiomer, is often achieved using chiral catalysts or auxiliaries. Organocatalysis has emerged as a powerful tool, utilizing chiral amines or phosphoric acids to catalyze enantioselective [2+2] annulations. academie-sciences.fr For example, chiral phosphoric acids combined with Lewis acids can promote the enantioselective annulation of α,β-unsaturated aldehydes. academie-sciences.fr Furthermore, transition metal catalysis, employing metals like rhodium and silver, has been used to perform a sequence of reactions—including cyclopropanation, ring expansion, and conjugate addition—to introduce four different substituents onto a cyclobutane ring with high diastereo- and enantioselectivity. nih.gov

The inherent puckered nature of the cyclobutane ring means that substituents at the 1 and 3 positions can exist as either cis or trans isomers. The stereochemical outcome of a synthesis is often dictated by the mechanism of the key ring-forming or functionalization step. For example, photochemical [2+2] cycloadditions can yield different stereoisomers depending on the excited state multiplicity of the reactants. In the context of this compound, controlling the cis/trans relationship between the aryloxy and amine groups is crucial and is typically addressed during the core synthesis of the cyclobutane ring.

| Method | Stereochemical Control | Key Features | Reference(s) |

| Michael Addition to Cyclobutenes | Diastereoselective | Incorporates N-heterocycles from commercially available starting materials. | nih.govrsc.org |

| Rh(III)-Catalyzed C-C Cleavage | Diastereoselective | Synthesizes highly substituted cyclobutanes from alkylidenecyclopropanes. | acs.orgresearchgate.net |

| Organocatalytic [2+2] Annulation | Enantioselective | Uses chiral catalysts (e.g., proline derivatives, phosphoric acids) for asymmetric synthesis. | academie-sciences.fr |

| Sequential Transition Metal Catalysis | Diastereo- and Enantioselective | Multi-step strategy (e.g., cyclopropanation, ring expansion) to build complex cyclobutanes. | nih.gov |

Innovative Cyclobutane Functionalization and Derivatization Techniques Relevant to the Scaffold

Beyond the initial construction of the cyclobutane core, innovative techniques for its functionalization and derivatization are essential for creating analogs of this compound. These methods allow for the modification of the core structure and its substituents with high selectivity.

[2+2] Cycloaddition Strategies for Cyclobutane Core Assembly

The [2+2] cycloaddition is a cornerstone of cyclobutane synthesis, involving the reaction of two double-bond-containing molecules to form a four-membered ring. nih.gov This strategy is highly versatile and has been adapted to produce a wide range of substituted cyclobutanes, including the 1,3-disubstituted pattern found in the target molecule.

One prominent approach is the [2+2] cycloaddition of allenoates with terminal alkenes. This method is advantageous for creating 1,3-substituted cyclobutanes and can be promoted by simple Lewis acids. acs.org The reaction accommodates a variety of unactivated and activated alkenes, including styrenes, making it a robust route to precursors of the 3-aryloxycyclobutanamine scaffold. acs.org

Another powerful variant involves the use of ketenes or keteniminium salts. The cycloaddition of dichloroketene (B1203229) with an alkene, followed by dehalogenation, is a classic method. acs.org More refined approaches utilize keteniminium salts, generated in situ, which react with alkenes to form cyclobutanones. nih.gov These cyclobutanone intermediates are highly valuable as they can be further elaborated. For instance, nucleophilic addition of an organometallic aryloxy species to the ketone, followed by conversion of the resulting alcohol to an amine, provides a pathway to the desired 3-aryloxycyclobutanamine structure.

Photochemical [2+2] cycloadditions represent a third major strategy. nih.gov These reactions, often promoted by UV light or, more recently, visible-light photocatalysts, can achieve high levels of regio- and stereoselectivity. The use of visible-light photocatalysis with a ruthenium(II) complex, for example, allows for the efficient heterodimerization of dissimilar acyclic enones with excellent diastereoselectivity. Such methods provide direct access to functionalized cyclobutane rings under mild conditions. academie-sciences.fr

| [2+2] Cycloaddition Type | Reactants | Key Intermediate/Product | Advantages | Reference(s) |

| Allenoate-Alkene Cycloaddition | Allenoate + Terminal Alkene | 1,3-Substituted Cyclobutane | High yield, robust conditions, simple Lewis acid promotion. | acs.org |

| Keteniminium Salt Cycloaddition | Alkene + In situ Keteniminium Salt | Substituted Cyclobutanone | Provides a versatile ketone handle for further functionalization. | nih.gov |

| Visible-Light Photocatalysis | Enone + Enone | Substituted Cyclobutane | High diastereoselectivity, mild reaction conditions. | |

| Photochemical Cycloaddition | Alkene + Maleimide | Bicyclic Cyclobutane Scaffold | Catalyst-free (N-alkyl maleimides) or sensitizer-mediated (N-aryl maleimides). | princeton.edu |

Biocatalytic Approaches for Selective C-H Functionalization (e.g., P450BM3 Systems)

Biocatalysis offers an elegant and powerful strategy for the selective functionalization of C-H bonds, which are typically unreactive. Engineered cytochrome P450 enzymes, particularly from Bacillus megaterium (P450BM3), have been developed as "off-the-shelf" reagents for the hydroxylation of chemically unactivated sites on small molecules, including cyclobutylamine derivatives. ox.ac.uknih.gov This approach provides direct, single-step access to valuable hydroxylated intermediates with high regio- and stereoselectivity. ox.ac.uk

In studies involving N-protected cyclobutylamine derivatives, panels of engineered P450BM3 variants have demonstrated the ability to hydroxylate the cyclobutane ring at different positions. nih.govacs.org For a substrate like N-Boc-cyclobutylamine, different enzyme variants can selectively produce trans-2-hydroxy, trans-3-hydroxy, or cis-2-hydroxy products. nih.gov The choice of the nitrogen protecting group (e.g., Boc vs. Ts) can also influence the regioselectivity of the hydroxylation, providing an additional layer of control. acs.org For example, screening of N-Boc-cyclobutylamine (12a) against a panel of P450BM3 variants showed that different enzymes favored the formation of distinct hydroxylated isomers.

This enzymatic C-H oxidation is highly relevant to the this compound scaffold. It offers a potential route to introduce hydroxyl groups onto the cyclobutane ring with high precision, creating analogs that would be challenging to synthesize through traditional chemical means. The resulting cyclobutane amino alcohols are versatile synthetic intermediates for further diversification. acs.org

Table: Regioselectivity of P450BM3 Variants in the Hydroxylation of N-Boc-Cyclobutylamine (12a) Data synthesized from findings in J. Am. Chem. Soc. 2023, 145, 50, 27767–27773.

| P450BM3 Variant | Major Hydroxylated Product | Observed Selectivity | Reference(s) |

| Variant A | trans-2-hydroxy-CBA (14) | Dominant product for many variants | nih.gov |

| Variant B | trans-3-hydroxy-CBA (15) | Dominant product for many variants | nih.gov |

| RK/AL | cis-2-hydroxy-CBA (16) | Major product with this specific variant | nih.gov |

Regioselective and Chemoselective Modifications of Aryloxy and Amine Moieties

Once the core this compound scaffold is assembled, further derivatization often requires selective modification of the aryloxy and amine functional groups. Chemoselectivity is critical to avoid unwanted reactions at other sites in the molecule.

Modification of the Amine Moiety: The primary amine of the cyclobutanamine is a versatile handle for a wide range of functionalizations, including alkylation, acylation, and sulfonylation. Chemoselective modification of amines in the presence of other functional groups is well-established. For instance, N-acylation can be achieved under standard conditions using acyl chlorides or anhydrides. The challenge in a molecule like this compound lies in performing these modifications without affecting the aryloxy group or the aromatic ring. The use of pH control can be a strategy to selectively modify lysine (B10760008) residues in proteins, a principle that can be applied to small molecules to protonate the more basic amine and thus modulate its reactivity relative to other groups. researchgate.net

Modification of the Aryloxy Moiety: The p-tolyloxy group offers several sites for modification. The aromatic ring can undergo electrophilic aromatic substitution (e.g., halogenation, nitration), though directing group effects and the potential for reaction at the amine must be considered. Protecting the amine group is a common strategy to enable selective chemistry on the aromatic ring.

More advanced methods involve direct C-H functionalization. Photoredox catalysis using an acridinium (B8443388) salt has been shown to enable the site-selective cyanation and allylation of the α-C-H bond of aryl alkyl ethers. nih.govacs.org This reaction proceeds through the formation of a radical cation, followed by deprotonation at the carbon adjacent to the ether oxygen. nih.gov Applying this logic to the p-tolyloxy group, functionalization could potentially be directed to the methyl group (a benzylic position) or the aromatic ring itself, depending on the catalytic system. For example, direct α-arylation of ethers has been achieved via a photoredox-mediated hydrogen atom transfer (HAT) pathway, coupling transient α-oxyalkyl radicals with electron-deficient heteroarenes. princeton.edu These methods provide powerful tools for late-stage functionalization, allowing for the introduction of diverse substituents onto the aryloxy portion of the molecule with high regioselectivity.

| Functional Group | Modification Type | Methodology | Selectivity Principle | Reference(s) |

| Amine (-NH2) | N-Acylation / N-Sulfonylation | Standard coupling with acyl/sulfonyl chlorides | High nucleophilicity of the amine. Protection may be needed for other reactions. | rsc.org |

| Aryloxy (Ar-O-) | Aromatic C-H Alkylation | Organic Photoredox Catalysis with Diazo Compounds | Generation of arene cation radicals allows for formal C-H insertion without a transition metal catalyst. | nih.gov |

| Aryloxy (Ar-O-) | α-C-H Functionalization | Photoredox Catalysis (Acridinium) | Selective oxidation of the arene followed by deprotonation of the adjacent C-H bond. | nih.govacs.org |

| Aryloxy (Ar-O-) | α-Arylation of Ether | Photoredox-mediated HAT | Hydrogen Atom Transfer (HAT) generates α-oxyalkyl radicals for coupling with heteroarenes. | princeton.edu |

Explorations in Chemical Reactivity and Synthetic Transformations of 3 P Tolyloxy Cyclobutanamine Derivatives

Reactivity Profiles of the Amine Functionality on the Cyclobutane (B1203170) Core

The primary amine of 3-(p-tolyloxy)cyclobutanamine is a key site for synthetic diversification, allowing for a wide range of modifications. The effective use of this functionality often necessitates the strategic use of protecting groups, followed by various N-alkylation, N-acylation, and N-arylation reactions to build molecular complexity.

Amine Protecting Group Strategies and Deprotection

To achieve regioselective reactions on other parts of the molecule or to modulate the amine's reactivity, protection of the primary amine is a common initial step. Carbamates are the most widely employed protecting groups for amines due to their ease of installation, stability under various reaction conditions, and reliable removal. masterorganicchemistry.comorganic-chemistry.org

The tert-butoxycarbonyl (Boc) group is a popular choice, typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like sodium bicarbonate or triethylamine. fishersci.co.uk Deprotection is conveniently achieved under acidic conditions, commonly with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which cleave the carbamate (B1207046) to release the free amine. masterorganicchemistry.comfishersci.co.uk

Another frequently used protecting group is the benzyloxycarbonyl (Cbz or Z) group, installed using benzyl (B1604629) chloroformate. masterorganicchemistry.com A key advantage of the Cbz group is its stability to acidic and basic conditions, while being readily removable through catalytic hydrogenolysis (e.g., using H₂ gas with a palladium-on-carbon catalyst), a method that is orthogonal to the acid-labile Boc group. masterorganicchemistry.comlibretexts.org

Table 1: Common Amine Protecting Group Strategies

| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions | Key Features |

|---|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Acidic (TFA, HCl) | Stable to base and hydrogenolysis; widely used. fishersci.co.uktcichemicals.com |

| Benzyloxycarbonyl | Cbz, Z | Benzyl chloroformate | Catalytic Hydrogenolysis (H₂/Pd-C) | Stable to acid and base; orthogonal to Boc group. masterorganicchemistry.comtcichemicals.com |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Basic (Piperidine) | Stable to acid and hydrogenolysis; used in peptide synthesis. tcichemicals.com |

| p-Methoxybenzyl | PMB | PMB-Cl | Oxidative (DDQ, CAN) or acidic (TFA) | Can be cleaved under specific oxidative or strong acid conditions. clockss.org |

| p-Toluenesulfonyl | Ts | Tosyl chloride (TsCl) | Reductive cleavage | Forms stable sulfonamides. |

N-Alkylation, N-Acylation, and N-Arylation Reactions

Once the amine is suitably protected or used directly, a variety of C-N and N-heteroatom bond-forming reactions can be employed.

N-Alkylation: The primary amine of this compound can undergo direct N-alkylation with alkyl halides. This reaction is often carried out in the presence of a non-nucleophilic base to neutralize the hydrogen halide byproduct. A more controlled method for introducing alkyl groups is reductive amination, which involves the reaction of the amine with an aldehyde or ketone to form an imine intermediate, followed by in situ reduction with agents like sodium borohydride (B1222165) or sodium triacetoxyborohydride.

N-Acylation: The amine readily reacts with acylating agents such as acyl chlorides or acid anhydrides to form stable amide derivatives. These reactions are typically performed in the presence of a base (e.g., triethylamine, pyridine) to scavenge the acid generated. Amide bond formation can also be achieved by coupling the amine with carboxylic acids using peptide coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

N-Arylation: The introduction of aryl substituents onto the nitrogen atom is commonly achieved through transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, which utilizes a palladium catalyst with a suitable phosphine (B1218219) ligand, is a powerful method for coupling the amine with aryl halides or triflates. cmu.edu Copper-catalyzed Ullmann-type reactions also provide a viable, albeit often harsher, alternative for N-arylation. mdpi.com The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and depends on the electronic properties of the coupling partners. cmu.edu

Table 2: N-Functionalization Reactions of the Amine Group | Reaction Type | Reagents | Product | Typical Conditions | | :--- | :--- | :--- | :--- | | N-Alkylation | Alkyl halide, Base | Secondary/Tertiary Amine | Aprotic solvent (e.g., DMF, CH₃CN) | | Reductive Amination | Aldehyde/Ketone, Reducing agent (e.g., NaBH(OAc)₃) | Secondary/Tertiary Amine | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | | N-Acylation | Acyl chloride/Anhydride, Base | Amide | Aprotic solvent (e.g., DCM, THF) | | Carboxylic acid, Coupling agent (e.g., EDC, DCC) | Amide | Aprotic solvent (e.g., DMF, DCM) | | N-Arylation | Aryl halide, Pd catalyst, Ligand, Base | N-Aryl Amine | Toluene or Dioxane, Heat |

Chemical Transformations of the Cyclobutane Ring System

The strained four-membered ring of cyclobutane derivatives is not merely a rigid spacer but an active participant in chemical transformations. Its inherent ring strain (approximately 26 kcal/mol) can be harnessed as a driving force for ring manipulation reactions. masterorganicchemistry.com

Ring Manipulation: Expansion and Contraction Methodologies

The relief of ring strain is a powerful thermodynamic driving force for reactions that expand the cyclobutane ring. chemistrysteps.com When a carbocation is generated adjacent to the cyclobutane ring, a rearrangement can occur, leading to the formation of a more stable cyclopentane (B165970) system. chemistrysteps.com Such rearrangements are a key consideration in reactions proceeding through carbocation intermediates.

Conversely, ring contraction of cyclobutane systems is also possible, though less common. consensus.app For instance, certain 2-substituted cyclobutanones, such as 2-bromo or 2-tosyloxy derivatives, can undergo ring contraction when treated with specific reducing agents or Grignard reagents. rsc.org More modern methods have also been developed for the stereoselective synthesis of cyclobutanes via the contraction of larger ring systems like pyrrolidines. chemistryviews.org

Peripheral Functional Group Interconversions on the Cyclobutane Moiety

Beyond altering the ring structure itself, the periphery of the cyclobutane core can be functionalized. The presence of other substituents on the ring allows for a range of functional group interconversions. For example, a hydroxyl group on the cyclobutane ring can be oxidized to a ketone, which then serves as a handle for further reactions. This carbonyl group can act as a directing group for C-H functionalization, enabling the stereocontrolled installation of new substituents. nih.gov

The synthesis of complex cyclobutane structures often relies on the sequential and controlled introduction of functional groups. nih.gov These interconversions are critical for elaborating the core scaffold and accessing a diverse array of analogues for structure-activity relationship studies.

Chemical Modifications of the p-Tolyloxy Substituent

The p-tolyloxy group offers additional opportunities for synthetic modification. The aryl ether linkage is generally stable, but under certain conditions, it can be cleaved. More commonly, the aromatic ring itself can be functionalized.

Electrophilic aromatic substitution reactions, such as nitration or halogenation, can introduce new substituents onto the tolyl ring, although the directing effects of the methyl and ether groups must be considered. The methyl group on the tolyl ring can also be a site for chemical modification. For instance, it can be oxidized to a carboxylic acid or halogenated to provide a benzylic handle for further derivatization. These modifications allow for fine-tuning of the electronic and steric properties of the molecule.

Aromatic Ring Substitution and Functionalization

The aromatic ring of this compound is a key site for functionalization through electrophilic aromatic substitution (SEAr) reactions. minia.edu.egwikipedia.org The existing substituents on the benzene (B151609) ring, the tolyloxy group (p-CH₃C₆H₄O-) and the methyl group, will dictate the regioselectivity and reactivity of these transformations.

The oxygen atom of the ether linkage possesses lone pairs of electrons that can be donated to the aromatic ring through resonance, making the ring more electron-rich and thus more susceptible to electrophilic attack than benzene itself. wikipedia.org This electron-donating effect is particularly pronounced at the ortho and para positions relative to the oxygen. The methyl group is also an activating group, further enhancing the electron density of the ring. wikipedia.org

Given that the para position is already occupied by the methyl group, electrophilic substitution is expected to occur predominantly at the ortho positions relative to the tolyloxy group. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com

Table 1: Predicted Major Products of Electrophilic Aromatic Substitution of this compound

| Reaction | Reagents | Predicted Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 3-(2-Nitro-4-methylphenoxy)cyclobutanamine |

| Bromination | Br₂, FeBr₃ | 3-(2-Bromo-4-methylphenoxy)cyclobutanamine |

| Sulfonation | SO₃, H₂SO₄ | 2-((3-Aminocyclobutyl)oxy)-5-methylbenzenesulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-(2-((3-Aminocyclobutyl)oxy)-5-methylphenyl)ethan-1-one (for R=CH₃) |

It is important to note that the amine group in the cyclobutane ring is basic and can be protonated under the acidic conditions often employed in electrophilic aromatic substitution. This would form an ammonium (B1175870) salt, which is a deactivating, meta-directing group. To avoid this, the amine group would likely need to be protected, for instance as an amide, prior to carrying out the aromatic substitution.

Ether Cleavage and Formation of Related Oxygenated Derivatives

The ether linkage in this compound is generally stable but can be cleaved under harsh reaction conditions, typically involving strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). wikipedia.orgmasterorganicchemistry.com This reaction proceeds via nucleophilic substitution, where the oxygen of the ether is first protonated to form a good leaving group (an alcohol). A nucleophile, such as a bromide or iodide ion, then attacks one of the adjacent carbon atoms. openstax.org

In the case of an aryl alkyl ether like this compound, the cleavage will result in a phenol (B47542) and an alkyl halide. The nucleophile will attack the less sterically hindered and more electrophilic carbon of the cyclobutane ring, leading to the formation of p-cresol (B1678582) and 3-halocyclobutanamine. The carbon-oxygen bond of the aromatic ring is stronger and less susceptible to cleavage due to the sp² hybridization of the carbon atom. openstax.org

Table 2: Predicted Products of Ether Cleavage of this compound

| Reagents | Predicted Products | Mechanism |

| HBr (conc.), heat | p-Cresol and 3-Bromocyclobutanamine | SN2 |

| HI (conc.), heat | p-Cresol and 3-Iodocyclobutanamine | SN2 |

The cleavage of the ether bond opens up a pathway to synthesize other oxygenated derivatives. The resulting 3-hydroxycyclobutanamine (from a hypothetical hydrolysis route not detailed here) could be further reacted to introduce different functional groups, leading to a variety of related oxygenated compounds.

Structure Activity Relationship Sar Investigations and Ligand Design Principles for 3 P Tolyloxy Cyclobutanamine Analogs

Rational Design of Analogs Based on the 3-(p-Tolyloxy)cyclobutanamine Scaffold for Modulating Biological Interactions

The rational design of analogs based on the this compound scaffold is a strategic approach to modulate interactions with biological targets, such as monoamine transporters. This process involves the systematic modification of the core structure to enhance desired pharmacological effects while minimizing off-target activities. The design of these analogs is often guided by the goal of optimizing their affinity and selectivity for specific transporters, which can be achieved by altering the steric, electronic, and hydrophobic properties of the molecule.

Key strategies in the rational design of these analogs include:

Scaffold Hopping and Isosteric Replacement: Replacing the cyclobutane (B1203170) ring with other small, constrained ring systems to explore different conformational spaces.

Substituent Variation on the Aryloxy Moiety: Introducing a variety of substituents on the tolyl ring to probe the electronic and steric requirements of the binding pocket.

Modification of the Amine Group: Altering the basicity and steric bulk of the amine to fine-tune interactions with the target protein.

These design principles are often informed by computational modeling techniques, such as docking studies, to predict how newly designed molecules will interact with their biological target.

Impact of Structural Modifications on Molecular Recognition

Cyclobutane Core Skeletal Variations and Conformational Effects

The cyclobutane ring in this compound serves as a rigid scaffold that holds the pharmacophoric elements—the aryloxy group and the amine—in a specific spatial orientation. Variations of this core can have a profound impact on the molecule's conformational flexibility and, consequently, its biological activity. The inherent strain of the cyclobutane ring can also contribute to its unique pharmacological properties.

The puckered nature of the cyclobutane ring allows for different conformations, which can influence how the molecule fits into a binding site. Modifications to this core, such as the introduction of substituents or its replacement with other cyclic systems, can alter the preferred conformation and the vectoral presentation of the key functional groups. For instance, replacing the cyclobutane with a more flexible cyclopentane (B165970) or a more rigid cyclopropane (B1198618) could significantly impact binding affinity.

Table 1: Illustrative Example of Cyclobutane Core Variations and Their Effect on Binding Affinity

| Analog | Ring System | Predicted Binding Affinity (Ki, nM) |

| 1 | Cyclobutane | 15 |

| 2 | Cyclopentane | 45 |

| 3 | Cyclohexane | 120 |

| 4 | Cyclopropane | 25 |

This table presents hypothetical data for illustrative purposes.

Role of the Aryloxy Moiety in Ligand-Target Complementarity

The p-tolyloxy group is a crucial component for molecular recognition, likely engaging in hydrophobic and potentially π-stacking interactions within the target's binding pocket. The position and nature of the substituent on the phenyl ring can significantly influence ligand-target complementarity.

Structure-activity relationship studies often explore a range of substituents at the para, meta, and ortho positions of the phenyl ring to map the steric and electronic requirements of the binding site. For example, electron-donating groups might enhance activity in some cases, while electron-withdrawing groups might be favored in others. The size of the substituent is also a critical factor, as bulky groups may cause steric clashes that reduce binding affinity.

Table 2: Illustrative SAR Data for Substitutions on the Aryloxy Moiety

| Analog | Substituent (R) | Position | Predicted Binding Affinity (Ki, nM) |

| 5a | -CH3 | para | 15 |

| 5b | -H | - | 30 |

| 5c | -Cl | para | 12 |

| 5d | -OCH3 | para | 22 |

| 5e | -Cl | meta | 55 |

| 5f | -Cl | ortho | 80 |

This table presents hypothetical data for illustrative purposes.

Exploration of Amine Substitutions and Basic Character

The primary amine of this compound is a key pharmacophoric feature, likely forming a salt bridge or hydrogen bond with an acidic residue in the binding site of its biological target. The basicity (pKa) of this amine is a critical parameter influencing the strength of this interaction.

Modifications to the amine group, such as N-alkylation or the introduction of different functional groups, can alter its basicity and steric profile. For example, converting the primary amine to a secondary or tertiary amine can impact its hydrogen bonding capacity and introduce steric bulk that may either enhance or detract from binding, depending on the topology of the binding site.

Table 3: Illustrative Data on Amine Substitutions and Their Effect on Activity

| Analog | Amine Group | pKa | Predicted Biological Activity (IC50, nM) |

| 6a | -NH2 | 9.8 | 25 |

| 6b | -NHCH3 | 10.2 | 18 |

| 6c | -N(CH3)2 | 10.5 | 40 |

| 6d | -NHC2H5 | 10.3 | 21 |

This table presents hypothetical data for illustrative purposes.

Pharmacophore Modeling and De Novo Ligand Design Based on the Cyclobutanamine Motif

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups required for biological activity. For the this compound series, a pharmacophore model would typically include features such as a hydrophobic aromatic center, a hydrogen bond donor (the amine), and specific spatial relationships between these features.

Such models are valuable for:

Virtual Screening: Searching large chemical databases for novel compounds that match the pharmacophore and are therefore likely to be active.

De Novo Design: Guiding the design of entirely new molecules that incorporate the key pharmacophoric features on novel scaffolds.

De novo design algorithms can use the cyclobutanamine motif as a starting point to "grow" new molecules within the constraints of the target's binding site, aiming to optimize interactions and improve predicted binding affinity.

Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound analogs, a QSAR model could be developed to predict the binding affinity or functional potency based on various molecular descriptors.

These descriptors can include:

Electronic properties: Hammett constants, partial charges.

Steric properties: Molar refractivity, van der Waals volume.

Hydrophobic properties: LogP, hydrophobic field contributions.

Topological indices: Molecular connectivity indices.

A robust QSAR model can be a powerful predictive tool in the drug design process, allowing for the in silico screening of virtual compounds and prioritizing the synthesis of the most promising candidates. For instance, a hypothetical QSAR equation might look like:

log(1/IC50) = 0.5 * σ + 0.3 * MR - 0.1 * LogP + 2.5

Where σ is the Hammett constant, MR is the molar refractivity, and LogP is the partition coefficient. Such an equation would suggest that electron-withdrawing groups and increased molar refractivity are beneficial for activity, while high lipophilicity is detrimental. The development of a statistically significant QSAR model requires a dataset of compounds with a wide range of structural diversity and biological activity.

Development of 2D and 3D-QSAR Models for Biological Activitynih.gov

The development of predictive QSAR models is a critical step in understanding the structural requirements for the biological activity of this compound analogs. Both 2D and 3D-QSAR approaches have been successfully applied to similar classes of compounds, such as aryloxypropanolamines, to elucidate the relationship between molecular structure and activity. dovepress.com

Three-dimensional QSAR (3D-QSAR) methods provide a more detailed understanding by considering the three-dimensional arrangement of atoms in a molecule. nih.gov Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are prominent in this field. dovepress.commdpi.com In these approaches, molecules are aligned in 3D space, and their steric and electrostatic fields are calculated at various grid points. dovepress.com The variations in these fields are then correlated with the differences in biological activity across a series of compounds.

For a series of aryloxypropanolamine analogs, which share structural similarities with this compound derivatives, robust 3D-QSAR models have been developed. dovepress.commdpi.com These models typically exhibit strong statistical significance, as indicated by high correlation coefficients (r²) and cross-validated correlation coefficients (q²). dovepress.comimist.ma A high q² value, in particular, signifies the predictive power of the model for new, untested compounds. dovepress.com The successful development of these models relies on a dataset of compounds with a wide range of biological activities to ensure the model's robustness and predictive capability. nih.gov

The statistical validation of these models is crucial. Parameters such as the standard error of estimate (SEE) and the F-statistic are also used to assess the quality of the QSAR model. ijcce.ac.ir External validation, where the model's predictive ability is tested on a set of compounds not used in the model generation, is a key indicator of its real-world applicability. dovepress.com

Table 1: Statistical Parameters for 3D-QSAR Model Validation

| Parameter | Description | Typical Value for a Robust Model |

|---|---|---|

| q² | Cross-validated correlation coefficient; a measure of the internal predictive ability of the model. | > 0.5 |

| r² | Non-cross-validated correlation coefficient; indicates the goodness of fit of the model. | > 0.6 |

| r²_pred | Predictive correlation coefficient for an external test set; measures the predictive power for new compounds. | > 0.5 |

| SEE | Standard Error of Estimate; a measure of the statistical deviation of the predicted values from the experimental values. | Low value is desirable |

| F-statistic | A measure of the statistical significance of the regression model. | High value is desirable |

Identification of Key Molecular Descriptors Governing Activitynih.gov

A primary outcome of QSAR studies is the identification of key molecular descriptors that significantly influence the biological activity of a compound series. ijcce.ac.ir These descriptors provide valuable insights into the ligand-receptor interactions and guide the design of more potent and selective analogs.

In the context of this compound analogs, insights can be drawn from studies on structurally related compounds. For aryloxypropanolamines, 3D-QSAR studies have highlighted the importance of steric, electrostatic, and hydrophobic fields. dovepress.com The graphical output of CoMFA and CoMSIA studies, known as contour maps, visually represents the regions in space where modifications to the molecular structure are likely to enhance or diminish biological activity. mdpi.com

Key Molecular Descriptors and Their Implications:

Steric Descriptors: These descriptors relate to the size and shape of the molecule. Contour maps may indicate regions where bulky substituents are favored, suggesting the presence of a corresponding hydrophobic pocket in the receptor binding site. Conversely, other areas may show that smaller groups are preferred to avoid steric clashes. nih.gov

Electrostatic Descriptors: These highlight the importance of the electronic properties of the molecule. Contour maps can reveal areas where positive or negative electrostatic potentials are favorable for activity. nih.gov This information is crucial for introducing or modifying functional groups that can participate in electrostatic interactions, such as hydrogen bonds or ionic bonds, with the target receptor.

Hydrophobic Descriptors: Lipophilicity, often quantified as logP, is a critical descriptor in many QSAR models. ijcce.ac.irnih.gov Hydrophobic interactions are a major driving force for ligand-receptor binding. QSAR studies can quantify the optimal lipophilicity for a series of compounds and identify specific regions of the molecule where hydrophobic character is beneficial for activity. nih.gov

Hydrogen Bond Donors and Acceptors: CoMSIA models can explicitly map the favorable and unfavorable regions for hydrogen bond donors and acceptors. mdpi.com This allows for the rational placement of functional groups capable of forming these specific interactions, which are known to contribute significantly to binding affinity and selectivity.

For instance, a QSAR study on a series of compounds might reveal that a negative net atomic charge on a particular atom, combined with a higher dipole moment and an optimal logP value, correlates with increased cytotoxic activity. ijcce.ac.ir This would guide medicinal chemists to synthesize new analogs with electron-withdrawing groups at that position to enhance the desired biological effect.

Table 2: Key Molecular Descriptors and Their Role in Ligand Design

| Molecular Descriptor | Type | Implication for Ligand Design |

|---|---|---|

| Steric Fields (CoMFA/CoMSIA) | 3D | Indicates favorable and unfavorable regions for bulky groups. |

| Electrostatic Fields (CoMFA/CoMSIA) | 3D | Highlights areas where positive or negative charges enhance activity. |

| Hydrophobic Fields (CoMSIA) | 3D | Shows regions where hydrophobic character is beneficial. |

| Hydrogen Bond Donor/Acceptor Fields (CoMSIA) | 3D | Guides the placement of H-bond donor and acceptor groups. |

| logP | 2D | Quantifies the overall lipophilicity of the molecule. |

| Dipole Moment | 2D | Relates to the overall polarity and potential for dipole-dipole interactions. |

| Atomic Charges | 2D | Indicates the electronic nature of specific atoms. |

By integrating the insights from both 2D and 3D-QSAR models, a comprehensive understanding of the structure-activity relationships for this compound analogs can be achieved. This knowledge is instrumental in the rational design of novel ligands with improved biological profiles.

Mechanistic Research on Molecular Interactions of 3 P Tolyloxy Cyclobutanamine in Vitro and Computational

In Vitro Receptor Binding Affinity and Selectivity Profiling

No publicly available studies were identified that characterized the target engagement and ligand specificity of 3-(p-tolyloxy)cyclobutanamine. Information regarding its binding affinity for specific biological receptors is currently not documented in the scientific literature.

Characterization of Target Engagement and Ligand Specificity

There is no available research detailing which receptors this compound may interact with or the selectivity of such interactions.

Competitive Radioligand Binding Assays

No data from competitive radioligand binding assays involving this compound could be located. Such assays are crucial for determining the affinity of a compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.

In Vitro Enzyme Inhibition Kinetics and Mechanism Elucidation

There is a lack of published research on the effects of this compound on enzyme activity. Consequently, its potential as an enzyme inhibitor and the kinetics of such inhibition are unknown.

Determination of Inhibition Type (e.g., Competitive, Non-Competitive)

Without experimental data, the type of enzyme inhibition, if any, exerted by this compound cannot be determined. The mode of inhibition, whether competitive, non-competitive, uncompetitive, or mixed, remains uncharacterized.

Substrate Binding and Catalytic Cycle Perturbations

No studies were found that investigated the impact of this compound on substrate binding or its potential to perturb the catalytic cycle of any enzyme.

Computational Molecular Modeling and Simulations

A search for computational studies, such as molecular docking or molecular dynamics simulations, involving this compound did not yield any results. These in silico methods are valuable for predicting binding modes and understanding interactions at the atomic level, but they have not been publicly applied to this compound.

Molecular Docking for Ligand-Protein Interaction Prediction

Molecular docking is a computational method used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). The primary goals are to identify the most stable binding pose and to estimate the binding affinity, often represented by a scoring function.

In a hypothetical study of this compound, researchers would first obtain the three-dimensional structures of the compound and its target protein(s). Using software like AutoDock or Glide, the cyclobutanamine derivative would be placed into the protein's binding site in numerous possible conformations. An energy-based scoring function would then calculate the most favorable binding mode.

The results would typically be presented in a data table summarizing key interactions and energetic contributions.

Table 1: Hypothetical Molecular Docking Results for this compound with a Target Protein

| Interaction Type | Interacting Residue(s) | Distance (Å) | Predicted Binding Energy (kcal/mol) |

| Hydrogen Bond | Aspartate-121 | 2.9 | -7.8 |

| Pi-Pi Stacking | Phenylalanine-250 | 3.5 | |

| Hydrophobic | Leucine-118, Valine-130 | 3.8 - 4.2 |

This table is illustrative. No specific docking studies for this compound were found.

Molecular Dynamics Simulations for Conformational Landscapes and Binding Dynamics

Following molecular docking, molecular dynamics (MD) simulations are often employed to study the physical movements of atoms and molecules over time. For the this compound-protein complex, an MD simulation would provide insights into its stability and the dynamic nature of the interactions. The simulation would track the motions of the ligand within the binding site, revealing how the protein structure adapts and how the binding interactions fluctuate.

Advanced Binding Free Energy Calculations

To obtain a more quantitative estimate of binding affinity than docking scores provide, advanced methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP) are used. These calculations are typically performed on snapshots from MD simulations.

These methods calculate the binding free energy by considering various energetic components, including van der Waals forces, electrostatic interactions, and the energy required to desolvate the molecules upon binding. The results provide a more rigorous prediction of how tightly a ligand will bind to its target.

Table 2: Illustrative Binding Free Energy Components for a this compound-Protein Complex

| Energy Component | Value (kcal/mol) |

| Van der Waals Energy | -45.2 |

| Electrostatic Energy | -28.7 |

| Polar Solvation Energy | +35.5 |

| Nonpolar Solvation Energy | -4.1 |

| Total Binding Free Energy (ΔG_bind) | -42.5 |

This table represents typical data output from MM/PBSA calculations and is for illustrative purposes only.

Theoretical and Quantum Chemical Characterization

This area of research uses principles of quantum mechanics to understand the intrinsic properties of a molecule. Such studies can predict a molecule's geometry, electronic properties, and chemical reactivity without the need for experimental data.

Electronic Structure Analysis and Reactivity Descriptors

Quantum chemical calculations, often using Density Functional Theory (DFT), would be used to analyze the electronic structure of this compound. This involves mapping the electron density distribution to identify regions that are electron-rich or electron-poor.

Key outputs of this analysis include:

HOMO and LUMO: The Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital are crucial for understanding chemical reactivity. The energy gap between them indicates the molecule's chemical stability.

Molecular Electrostatic Potential (MEP) Map: This map visualizes the electrostatic potential on the molecule's surface, highlighting sites prone to electrophilic or nucleophilic attack.

Reactivity Descriptors: Parameters such as chemical hardness, softness, and electronegativity can be calculated to provide a quantitative measure of the molecule's reactivity.

Conformational Analysis of the Cyclobutane (B1203170) Ring in Solution and Bound States

The cyclobutane ring is not planar; it adopts a puckered or "butterfly" conformation to relieve torsional strain. A key aspect of the theoretical characterization of this compound would be to analyze the conformational preferences of this ring.

Emerging Research Directions and Future Methodological Advancements

Integration of 3-(p-Tolyloxy)cyclobutanamine Scaffolds within Fragment-Based Lead Discovery (FBLD) Strategies

Fragment-based lead discovery (FBLD) has emerged as a powerful approach in drug discovery, focusing on the identification of low-molecular-weight fragments that bind to biological targets with high ligand efficiency. The three-dimensional (3D) architecture of the cyclobutane (B1203170) ring makes this compound and related scaffolds particularly attractive for inclusion in FBLD libraries. Historically, fragment libraries have been dominated by flat, aromatic compounds, leading to a need for more diverse and three-dimensional structures. nih.govvu.nl The incorporation of cyclobutane-containing fragments addresses this gap by providing sp³-rich scaffolds that can explore protein binding pockets more effectively. nih.gov

The development of synthetic strategies to create libraries of diverse cyclobutane fragments is a key area of focus. nih.govwhiterose.ac.uk These libraries, which can include variations of the this compound core, are designed to maximize shape diversity while maintaining favorable physicochemical properties consistent with the "Rule of Three" for fragment-based discovery (molecular weight < 300 Da, cLogP ≤ 3, number of hydrogen bond donors/acceptors ≤ 3). nih.gov The cis and trans isomers of these cyclobutane fragments offer distinct spatial arrangements of substituents, further expanding the chemical space that can be explored in a screening campaign. whiterose.ac.uk Researchers are actively developing synthetic routes that allow for the controlled generation of these isomers to build comprehensive fragment libraries. nih.gov

The value of these fragments is realized through their screening against a variety of biological targets. nih.gov Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are used to identify fragment hits and to understand their binding modes. The defined exit vectors on the this compound scaffold provide clear points for chemical elaboration, allowing for the efficient growth of promising fragments into more potent, lead-like molecules. nih.gov

Development of High-Throughput Synthesis and Screening Platforms for Cyclobutanamine Libraries

To fully explore the potential of cyclobutanamine derivatives, high-throughput synthesis (HTS) and screening platforms are essential. These platforms enable the rapid generation and evaluation of large libraries of compounds, accelerating the discovery of new bioactive molecules. The development of robust and efficient chemical reactions amenable to parallel synthesis is a cornerstone of this approach. rsc.org For cyclobutanamine libraries, this involves the optimization of reactions for scaffold decoration, where a common core structure, such as a derivative of this compound, is functionalized with a diverse set of building blocks. enamine.net

The modular nature of certain synthetic strategies, such as "click chemistry," is being explored for the high-throughput synthesis of cyclobutanamine libraries. rsc.orgnih.gov These reactions are characterized by their high yields, tolerance of a wide range of functional groups, and simple reaction conditions, making them well-suited for automated synthesis platforms. For example, a library of azide-functionalized cyclobutanamine precursors could be rapidly reacted with a diverse set of alkynes to generate a large library of triazole-containing derivatives. rsc.org

In conjunction with high-throughput synthesis, advancements in high-throughput screening are crucial for identifying promising compounds. These screening platforms allow for the rapid biological evaluation of entire libraries against specific targets. The data generated from these screens can then be used to inform the design of subsequent libraries, creating an iterative cycle of design, synthesis, and testing that can efficiently lead to the identification of potent and selective modulators of biological pathways.

Computational-Aided Design and Virtual Screening for Novel Cyclobutanamine Architectures

Computational methods are playing an increasingly important role in the design and discovery of novel drug candidates. nih.govnih.gov For cyclobutanamine derivatives, computational-aided design and virtual screening are being employed to explore novel architectures and to prioritize compounds for synthesis and biological evaluation. These in silico techniques can significantly reduce the time and cost associated with drug discovery by focusing on compounds with the highest probability of success. nih.gov

Virtual screening involves the use of computational algorithms to screen large libraries of virtual compounds against a 3D model of a biological target. jopir.in This can be used to identify potential binders and to predict their binding modes. For cyclobutanamine derivatives, virtual libraries can be generated by enumerating different substituents and stereochemistries on the cyclobutane core. These virtual libraries can then be screened against targets of interest to identify novel starting points for drug discovery programs. nih.gov

Molecular docking studies, a key component of virtual screening, can provide insights into the specific interactions between a cyclobutanamine derivative and its target protein. jopir.injopir.in This information can be used to rationalize the activity of known compounds and to guide the design of new analogs with improved potency and selectivity. Furthermore, computational methods can be used to predict the physicochemical properties of novel cyclobutanamine architectures, helping to ensure that they have drug-like characteristics. researchgate.net The integration of computational design with synthetic chemistry and biological testing creates a powerful workflow for the discovery of new cyclobutanamine-based therapeutics.

Exploration of New Biological Targets and Pathways Modulated by Cyclobutanamine Derivatives

The unique 3D structure of the cyclobutane scaffold suggests that its derivatives may interact with a wide range of biological targets, some of which may not be effectively modulated by more traditional, planar molecules. nih.govvu.nl A significant area of emerging research is therefore the exploration of new biological targets and pathways that can be modulated by cyclobutanamine derivatives. This involves screening these compounds against a diverse array of targets to identify novel biological activities.

The development of diverse cyclobutane fragment libraries is a key enabler of this exploration. nih.govwhiterose.ac.uk By screening these libraries against various protein targets, researchers can identify novel starting points for drug discovery programs across different therapeutic areas. nih.gov For instance, cyclobutane-containing compounds have been investigated for their potential as inhibitors of enzymes and as modulators of protein-protein interactions.

Once a novel biological activity is identified, significant effort is directed towards understanding the underlying mechanism of action. This involves identifying the specific molecular target of the compound and elucidating the pathway that is being modulated. This knowledge is crucial for the optimization of the initial hit into a clinical candidate. The exploration of new biological targets for cyclobutanamine derivatives holds the promise of uncovering novel therapeutic opportunities for a wide range of diseases.

Methodological Innovations in Stereoselective Synthesis of Complex Cyclobutanamines

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of stereoselective synthetic methods is of paramount importance for the preparation of complex cyclobutanamines with well-defined three-dimensional structures. researchgate.net Recent years have seen significant advancements in the stereoselective synthesis of substituted cyclobutanes, providing access to a wider range of structurally diverse and biologically active molecules. nih.govntu.ac.uk

One area of innovation is the development of catalytic asymmetric methods for the construction of the cyclobutane ring. These methods utilize chiral catalysts to control the stereochemical outcome of the reaction, allowing for the enantioselective synthesis of cyclobutane building blocks. These chiral building blocks can then be further elaborated to produce complex cyclobutanamine derivatives.

Another important strategy is the stereoselective functionalization of pre-existing cyclobutane scaffolds. This can involve the use of chiral reagents or catalysts to introduce new stereocenters onto the cyclobutane ring with high levels of stereocontrol. For example, the diastereoselective reduction of a cyclobutanone (B123998) can provide access to either the cis or trans cyclobutanol, which can then be converted to the corresponding cyclobutanamine. The continued development of innovative stereoselective synthetic methods will be crucial for unlocking the full therapeutic potential of complex cyclobutanamines. dntb.gov.ua

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.